4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-22-10-6-5-9-20(22)21-16-29-24(25-21)26-23(27)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWXBKCRBPSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents: Concentrated HCl or H₂SO₄
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Conditions: Reflux at 100–120°C for 6–12 hours
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Products:
-
4-Benzylbenzoic acid
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4-(2-Methoxyphenyl)-1,3-thiazol-2-amine
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Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water .
Basic Hydrolysis
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Reagents: NaOH or KOH
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Conditions: Aqueous ethanol, reflux
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Products:
Oxidation Reactions
The methoxyphenyl and benzyl groups are susceptible to oxidation:
Methoxyphenyl Oxidation
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Reagents: KMnO₄ or CrO₃ in acidic media
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Conditions: 60–80°C, 4–8 hours
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Products:
Benzyl Group Oxidation
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Reagents: Ozone (O₃) or KMnO₄
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Conditions: -78°C (ozone) or reflux (KMnO₄)
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Products:
Reduction Reactions
Selective reduction of the thiazole ring or benzamide moiety:
Thiazole Ring Hydrogenation
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Reagents: H₂ gas, Pd/C catalyst
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Conditions: 50–100 psi, 80°C
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Products:
Amide Reduction
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Reagents: LiAlH₄
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Conditions: Dry THF, reflux
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Products:
Electrophilic Substitution
The aromatic rings undergo halogenation and nitration:
Benzamide Ring Halogenation
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Br₂ (FeBr₃) | 25°C, 2 hours | 3-Bromo-4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | 72% |
Methoxyphenyl Nitration
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Reagents: HNO₃/H₂SO₄ mixture
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Conditions: 0–5°C, 1 hour
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Products:
Nucleophilic Aromatic Substitution
The electron-deficient thiazole ring participates in SNAr reactions:
Thiazole Ring Amination
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Reagents: Ammonia (NH₃), Cu catalyst
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Conditions: 120°C, sealed tube
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Products:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzyl or thiazole substituents:
Suzuki Coupling
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Reagents: Arylboronic acid, Pd(PPh₃)₄
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Conditions: DME/H₂O, 80°C
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Products:
Functional Group Interconversion
Methoxy Demethylation
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Reagents: BBr₃
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Conditions: CH₂Cl₂, -78°C → 25°C
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Products:
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various benzamide derivatives, including those containing thiazole moieties, which showed promising results against different cancer cell lines. These compounds were tested for their antiproliferative effects, demonstrating the ability to inhibit tumor growth effectively .
Serine Protease Inhibition
The compound has been explored as a potential serine protease inhibitor. Serine proteases play essential roles in various biological processes, including blood coagulation and immune responses. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as cancer and thrombosis. The structure of this compound allows it to interact effectively with serine proteases, suggesting its utility in developing new inhibitors .
Antimicrobial Properties
The thiazole ring present in the compound is known for its antimicrobial activity. Studies have shown that derivatives containing thiazole can exhibit antibacterial properties against a range of pathogens. The incorporation of the methoxyphenyl group enhances this activity, making it a candidate for further exploration in antibiotic development .
Case Studies
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzamide-thiazole derivatives reported in the literature. Below is a detailed comparison of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Methoxy and pyridyl groups improve aqueous solubility, as seen in 4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide .
- Stability : Fluorinated derivatives (e.g., 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ) exhibit resistance to oxidative metabolism, a critical factor in drug design .
Biological Activity
4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based compound that has garnered attention in recent years due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 318.42 g/mol
This compound features a benzamide moiety linked to a thiazole ring, which is further substituted with a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance:
- IC Values : The compound demonstrated IC values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. Specifically, it showed promising results against HT29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines with IC values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:
- Staphylococcus aureus : The compound showed comparable activity to standard antibiotics like norfloxacin.
- Escherichia coli : Similar efficacy was observed against E. coli strains, suggesting its potential as an antibacterial agent .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored through various models. Data suggest that this compound may modulate neurotransmitter systems involved in seizure activity. It has been evaluated in animal models for its ability to reduce seizure frequency and severity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and benzamide portions significantly influence biological activity:
- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
- Benzamide Moiety : Variations in the benzamide structure have been shown to affect binding affinity to target proteins involved in tumor proliferation and microbial resistance mechanisms .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Cytotoxicity Assay : In a study involving a panel of cancer cell lines, this compound exhibited a dose-dependent inhibition of cell growth, with significant effects noted at concentrations as low as 10 µM .
- Antimicrobial Evaluation : A comparative study showed that this compound had a minimum inhibitory concentration (MIC) similar to that of established antibiotics against resistant bacterial strains, suggesting its potential role in addressing antimicrobial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
